molecular formula C18H19N3O2 B4412212 2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

Cat. No. B4412212
M. Wt: 309.4 g/mol
InChI Key: PLYIRLJAHFTRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as DMOP, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating the activity of various signaling pathways and receptors in the body, including the cannabinoid receptors and the TRPV1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation and pain, inhibiting tumor growth, and modulating the immune system. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide for lab experiments is its potential therapeutic applications, which make it a promising candidate for drug development. However, its complex synthesis method and limited availability may make it difficult to obtain in large quantities for research purposes.

Future Directions

There are several future directions for the study of 2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide. One potential area of research is the development of this compound-based drugs for the treatment of various diseases and disorders. Another area of research is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of this compound for use in humans.

Scientific Research Applications

2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for the treatment of various diseases and disorders.

properties

IUPAC Name

2,2-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-7-8-12(10-13(11)20-17(22)18(2,3)4)16-21-15-14(23-16)6-5-9-19-15/h5-10H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYIRLJAHFTRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-dimethyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide

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